N-(1-phenylethyl)cyclohexanamine

Description

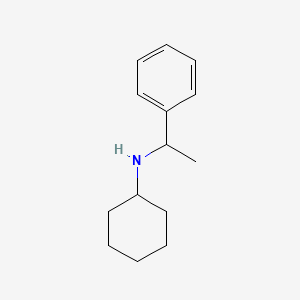

Structure

3D Structure

Properties

IUPAC Name |

N-(1-phenylethyl)cyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N/c1-12(13-8-4-2-5-9-13)15-14-10-6-3-7-11-14/h2,4-5,8-9,12,14-15H,3,6-7,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDGLTZQYNKEYOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 1 Phenylethyl Cyclohexanamine and Its Analogues

Classical Synthetic Approaches

Classical methods for the synthesis of N-substituted amines, including N-(1-phenylethyl)cyclohexanamine, often rely on well-established reactions such as reductive amination and amide reduction. These methods are valued for their reliability and broad substrate scope.

Reductive Amination Strategies for N-(1-phenylethyl)cyclohexanamine

Reductive amination is a cornerstone of amine synthesis, providing a direct route to N-(1-phenylethyl)cyclohexanamine from cyclohexanone (B45756) and 1-phenylethylamine (B125046). This one-pot reaction proceeds through the initial formation of an imine or enamine intermediate, which is then reduced in situ to the target amine.

The process begins with the nucleophilic attack of the amine (1-phenylethylamine) on the carbonyl carbon of cyclohexanone. This is typically followed by dehydration to form a C=N double bond, creating an imine intermediate. youtube.com A variety of reducing agents can be employed to convert the imine to the final amine product. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). youtube.commasterorganicchemistry.com

Sodium cyanoborohydride is particularly effective as it is a milder reducing agent that selectively reduces the protonated imine (iminium ion) over the ketone starting material, preventing the wasteful formation of cyclohexanol. youtube.com The reaction is often carried out in a slightly acidic medium to facilitate both imine formation and its subsequent reduction. youtube.com Catalytic hydrogenation, using catalysts like palladium on carbon (Pd/C), is another effective method for the reduction step. nih.govnih.govresearchgate.net

| Starting Material 1 | Starting Material 2 | Key Reagents | Product |

| Cyclohexanone | 1-Phenylethylamine | NaBH₃CN or H₂/Pd-C | N-(1-phenylethyl)cyclohexanamine |

Amidation Reactions and Subsequent Reductions in N-Substituted Cyclohexanamine Synthesis

An alternative classical approach involves a two-step sequence: the formation of an amide followed by its reduction. This method can be used to synthesize N-(1-phenylethyl)cyclohexanamine by first reacting cyclohexanecarboxylic acid or its derivative (like an acyl chloride) with 1-phenylethylamine to form N-(1-phenylethyl)cyclohexanecarboxamide.

The subsequent reduction of the amide to the corresponding amine is a crucial step. Powerful reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being a common choice. The reaction involves the nucleophilic addition of a hydride ion to the amide carbonyl group, followed by the elimination of the oxygen atom to yield the secondary amine.

While effective, this method is less atom-economical than reductive amination and involves the use of highly reactive and hazardous reagents like LiAlH₄.

Enantioselective Synthesis of N-(1-phenylethyl)cyclohexanamine

The presence of a stereocenter in the 1-phenylethyl group of N-(1-phenylethyl)cyclohexanamine means the compound can exist as two enantiomers, (R)- and (S)-N-(1-phenylethyl)cyclohexanamine. Enantioselective synthesis aims to produce one of these stereoisomers preferentially. This is of significant interest in fields like medicinal chemistry, where the biological activity of a molecule can be highly dependent on its stereochemistry.

Asymmetric Catalysis in Chiral Amine Synthesis

Asymmetric catalysis offers an elegant and efficient way to synthesize chiral amines. In this approach, a small amount of a chiral catalyst directs the reaction to favor the formation of one enantiomer over the other. For the synthesis of N-(1-phenylethyl)cyclohexanamine, this could involve the asymmetric reductive amination of cyclohexanone with 1-phenylethylamine. A chiral catalyst, often a transition metal complex with a chiral ligand, would be used for the reduction of the prochiral imine intermediate. nih.govnih.govsemanticscholar.orgrsc.org

Chiral phosphoric acids have also emerged as powerful catalysts for various asymmetric transformations, including reactions that can lead to the formation of chiral amines. nih.govnih.gov These catalysts can activate substrates and control the stereochemical outcome of the reaction.

Chiral Auxiliary-Mediated Approaches to N-(1-phenylethyl)cyclohexanamine Stereoisomers

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org Once the desired stereochemistry is established, the auxiliary is removed. 1-Phenylethylamine itself is a widely used chiral auxiliary. mdpi.comresearchgate.net

In the context of synthesizing a specific stereoisomer of N-(1-phenylethyl)cyclohexanamine, one could envision a strategy where a chiral auxiliary is attached to the cyclohexanone moiety. For instance, a chiral auxiliary could be used to asymmetrically introduce an amino group to the cyclohexane (B81311) ring, which is then N-alkylated with 1-phenylethanol (B42297) or a derivative.

A more direct, though complex, strategy involves the use of a chiral auxiliary to control the addition of a phenylethyl group to a cyclohexylimine or a related substrate. For example, methods have been developed for the asymmetric synthesis of tertiary dibenzylamines using a chiral lithium amide in an aza-Michael addition, followed by further transformations. mdpi.com A similar conceptual approach could be adapted for the synthesis of N-(1-phenylethyl)cyclohexanamine.

| Chiral Auxiliary | Application | Reference |

| (R)- or (S)-1-Phenylethylamine | Used as a chiral building block and auxiliary in various asymmetric syntheses. mdpi.com | mdpi.com |

| trans-2-Phenyl-1-cyclohexanol | Employed in asymmetric ene reactions. wikipedia.org | wikipedia.org |

| Oxazolidinones | Popularized for asymmetric alkylation and aldol (B89426) reactions. wikipedia.org | wikipedia.org |

| (-)-8-Phenylmenthol | A chiral auxiliary used in asymmetric Diels-Alder reactions. researchgate.net | researchgate.net |

Dynamic Kinetic Resolution Techniques in the Preparation of Chiral Phenylethylamine Derivatives

Dynamic kinetic resolution (DKR) is a powerful technique for converting a racemic mixture into a single enantiomer of a product with a theoretical yield of up to 100%. d-nb.info This method combines the kinetic resolution of a racemic starting material with in-situ racemization of the slower-reacting enantiomer. d-nb.info

For the preparation of chiral derivatives of 1-phenylethylamine, DKR has been successfully applied. d-nb.infobeilstein-journals.orgresearchgate.netnih.gov This typically involves an enzyme, such as Candida antarctica lipase (B570770) B (CALB), to selectively acylate one enantiomer of racemic 1-phenylethylamine. d-nb.infobeilstein-journals.orgresearchgate.netnih.gov Simultaneously, a racemization catalyst, often a ruthenium complex, is used to continuously convert the unreacted enantiomer into the one that is acylated by the enzyme. d-nb.infobeilstein-journals.orgresearchgate.netnih.gov

While this method directly produces a chiral acylated derivative of 1-phenylethylamine, such as (R)-N-(1-phenylethyl)acetamide, this intermediate can then be used in subsequent reactions to synthesize enantiomerically pure N-(1-phenylethyl)cyclohexanamine. For example, the chiral amide could be reduced to the corresponding chiral amine, which can then be used in a reductive amination with cyclohexanone, preserving the stereochemistry.

| Enzyme | Racemization Catalyst | Acyl Donor | Product | Reference |

| Candida antarctica lipase B (CALB) | Ruthenium complex | Alkyl methoxyacetates | (R)-2-methoxy-N-(1-phenylethyl)acetamide | d-nb.infobeilstein-journals.orgresearchgate.netnih.gov |

Applications of Chiral Lithium Amides in Stereoselective Additions for N-(1-phenylethyl)cyclohexanamine Precursors

Chiral lithium amides are powerful reagents in asymmetric synthesis, acting as chiral ammonia (B1221849) equivalents to introduce nitrogen-containing functional groups with high stereocontrol. researchgate.net Their application is crucial in the synthesis of precursors for N-(1-phenylethyl)cyclohexanamine, primarily through stereoselective conjugate addition reactions.

The conjugate addition of enantiopure lithium amides, such as lithium N-benzyl-N-(α-methylbenzyl)amide, to α,β-unsaturated esters is a well-established and robust method for preparing β-amino acid derivatives. researchgate.net This methodology has been applied to the synthesis of precursors for related chiral dibenzylamines. For instance, the asymmetric aza-Michael addition of a chiral lithium amide to an unsaturated ester like methyl cyclohex-1-en-carboxylate is a key step. mdpi.com This reaction creates a β-amino ester, establishing the crucial stereocenters that are carried through to the final product. The stereoselectivity of these additions is often high, providing access to anti-configured β-amino ester derivatives with high diastereoselectivity. researchgate.net

The effectiveness of chiral lithium amides also extends to the enantioselective deprotonation of prochiral cyclic ketones. This desymmetrization process can generate enantiomerically enriched lithium enolates, which are versatile intermediates for subsequent stereoselective reactions, such as aldol additions, to build up the carbon skeleton of target molecules. usask.ca While not a direct addition to form the amine, this strategy is fundamental in creating the chiral cyclohexanone precursors necessary for the synthesis. The choice of the chiral lithium amide is critical, with bases derived from (R)- or (S)-α-methylbenzylamine being commonly employed.

Table 1: Applications of Chiral Lithium Amides in Asymmetric Synthesis

| Chiral Lithium Amide Type | Application | Precursor Formed | Reference |

| Lithium N-benzyl-N-(α-methylbenzyl)amide | Asymmetric aza-Michael conjugate addition | β-Amino esters | researchgate.netmdpi.com |

| Lithium bis[(R)-1-phenylethyl]amine | Enantioselective deprotonation of ketones | Chiral silyl (B83357) enol ethers | researchgate.net |

| Chiral N-phosphonyl imine derivatives | Asymmetric addition of lithium ester enolates | Chiral β-amino esters | nih.gov |

Novel Synthetic Route Development and Optimization for N-(1-phenylethyl)cyclohexanamine

The development of novel and optimized synthetic routes is essential for the efficient and scalable production of N-(1-phenylethyl)cyclohexanamine and its analogues. Research efforts are focused on improving reaction yields, enhancing stereoselectivity, and utilizing readily available starting materials.

Mechanistic Investigations of Reaction Pathways (e.g., Barton Decarboxylation in Dibenzylamine (B1670424) Synthesis)

A notable development in the synthesis of related chiral tertiary dibenzylamines involves the application of the Barton decarboxylation reaction. mdpi.com A synthetic pathway for (R)-N-benzyl-N-(1-phenylethyl)cyclohexanamine utilizes this radical decarboxylation as the final key step. mdpi.com

The mechanistic pathway begins with a precursor β-amino acid, which is derived from an asymmetric Aza–Michael addition. mdpi.com This amino acid is treated with 2,2′-dithiobis pyridine-N-oxide to form a Barton thiohydroxamic ester. mdpi.com The critical step involves the photolysis of this ester; under UV irradiation, a homolytic cleavage of the N-O bond occurs. This is followed by a thermodynamically favorable decarboxylation, which generates an alkyl radical. mdpi.com This radical is subsequently trapped, in this case by tert-butyl mercaptan (tBuSH), to furnish the final decarboxylated tertiary amine product. mdpi.com This specific route yielded the target (R)-N-benzyl-N-(1-phenylethyl)cyclohexanamine in a 50% yield from the β-amino acid. mdpi.com This method highlights how mechanistic understanding of radical reactions can be harnessed to create novel synthetic pathways for complex amines.

Catalyst Development for Enhanced Enantioselectivity and Yield

In asymmetric additions to chiral imines, Lewis acid promoters have been shown to significantly enhance diastereoselectivity. nih.gov For example, when reacting chiral N-phosphonyl imines with lithium ester enolates, the addition of triisopropoxytitanium (IV) chloride as a Lewis acid promoter leads to the formation of chiral β-amino esters with excellent diastereoselectivity (up to >99:1 dr). nih.gov

Furthermore, the composition of lithium amide bases themselves can be modified to optimize reaction outcomes. Studies on the asymmetric deprotonation of 4-alkylcyclohexanones using chiral lithium amides have shown that the addition of other metal reagents can dramatically alter both yield and enantioselectivity. researchgate.net While the addition of simple inorganic salts like magnesium bromide (MgBr₂) can be detrimental to product formation, the use of organometallic reagents can lead to improved yields. researchgate.net The specific combination of the chiral lithium amide and the metal additive is crucial for achieving high selectivity.

Table 2: Effect of Metal Reagent Additives on Asymmetric Deprotonation of 4-tert-butylcyclohexanone (B146137)

| Entry | Additive | Yield (%) | Enantiomeric Ratio (S:R) |

| 1 | None | >95 | 62:38 |

| 2 | MgBr₂ | <5 | - |

| 3 | ZnCl₂ | 25 | 65:35 |

| 4 | (n)Bu₂Mg | >78 | Variable |

This table is adapted from a study on the deprotonation of 4-tert-butylcyclohexanone using a chiral lithium amide, illustrating the principle of additive effects. researchgate.net

Modern catalytic strategies are also being explored for the enantioselective synthesis of amines, including the combination of photoredox and enzymatic catalysis. rsc.org Such concurrent systems can drive the reduction of imines to enantioenriched amines in excellent yields, representing a frontier in catalyst development that could be applied to the synthesis of N-(1-phenylethyl)cyclohexanamine. rsc.org

Stereochemical Investigations and Conformational Analysis of N 1 Phenylethyl Cyclohexanamine Derivatives

Diastereomeric and Enantiomeric Studies of N-(1-phenylethyl)cyclohexanamine

The structure of N-(1-phenylethyl)cyclohexanamine inherently contains at least two stereogenic centers: one at the C-1 position of the phenylethyl group and another at the C-1 position of the cyclohexyl ring where the nitrogen is attached. This gives rise to the possibility of multiple stereoisomers.

Research into related structures, such as imine derivatives formed from 1-phenylethylamine (B125046) and substituted cyclohexanones, reveals the potential for significant stereochemical complexity. For instance, the reaction of 1-phenylethylamine with a substituted cyclohexanone (B45756) like 3-methylcyclohexanone (B152366) introduces an additional chiral center, leading to the formation of four potential diastereomeric pairs of enantiomers. uan.mx The synthesis and separation of these isomers are critical for understanding their individual properties. Methodologies have been developed for the enantioselective synthesis of specific derivatives, such as (R)-N-benzyl-N-(1-phenylethyl)cyclohexanamine, which can be achieved in good yield through processes like the Barton decarboxylation. mdpi.comhmdb.ca

The separation of racemic mixtures is often accomplished through the formation of diastereomeric salts. For example, the resolution of racemic α-phenylethylamine (α-PEA) can be achieved by forming diastereomeric salts with a chiral acid, where the choice of solvent can dramatically influence which diastereomer preferentially crystallizes. mdpi.com Similarly, diastereomeric amides can be formed and separated chromatographically to obtain enantiomerically pure compounds. nih.gov These separation techniques are fundamental to isolating and studying the individual stereoisomers of N-(1-phenylethyl)cyclohexanamine derivatives. mdpi.comresearchgate.net

Spectroscopic Techniques for Stereochemical Assignment

Spectroscopic methods are indispensable tools for elucidating the three-dimensional structure of molecules. For complex systems like N-(1-phenylethyl)cyclohexanamine derivatives, a combination of Nuclear Magnetic Resonance (NMR) and chiroptical techniques is often employed.

NMR spectroscopy provides detailed information about the connectivity, configuration, and conformation of molecules in solution.

¹H and ¹³C NMR Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR are the most common techniques for structural elucidation. In N-(1-phenylethyl)cyclohexanamine derivatives, the chemical shifts and coupling constants of the protons and carbons are sensitive to their stereochemical environment. For example, in (R)-N-benzyl-N-(1-phenylethyl)cyclohexanamine, the benzylic proton of the phenylethyl group appears as a characteristic quartet, while the benzylic protons of the benzyl (B1604629) group appear as two distinct doublets, indicating their diastereotopicity. mdpi.com

The analysis can be complex due to the presence of multiple isomers, which may result in overlapping signals. uan.mx Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning the signals and establishing the connectivity within the molecule. mdpi.comcore.ac.uk For conformationally mobile systems like the cyclohexane (B81311) ring, variable temperature NMR studies can be used to determine the energy barriers for ring inversion and identify the preferred conformations. uan.mx

¹H NMR Data for (R)-N-benzyl-N-(1-phenylethyl)cyclohexanamine mdpi.com

| Protons | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) |

|---|---|---|

| H-Ar | 7.47–7.11 | m |

| H-1' | 3.99 | q, J = 6.8 |

| H-1"a | 3.81 | d, J = 15.1 |

| H-1"b | 3.71 | d, J = 15.1 |

| H-1 | 2.55 | tt, J = 11.5, 3.3 |

| H-2, H-6 | 1.91–1.47 | m |

| α-CH₃ | 1.33 | d, J = 6.8 |

| H-5, H-3 | 1.14–1.02 | m |

Note: Data recorded in CDCl₃ at 400 MHz.

¹³C NMR Data for (R)-N-benzyl-N-(1-phenylethyl)cyclohexanamine mdpi.com

| Carbons | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic | 145.71, 143.13, 128.04–126.16 |

| CH-N | 57.38 |

| CH-N | 57.27 |

| CH₂-N | 50.21 |

| Cyclohexyl | 31.59, 30.45, 26.37 |

Note: Data recorded in CDCl₃ at 100 MHz.

¹⁵N NMR Spectroscopy: Nitrogen-15 (¹⁵N) NMR is a less common but valuable technique for studying nitrogen-containing compounds. The ¹⁵N chemical shift is sensitive to the electronic environment around the nitrogen atom and can provide insights into the configuration of stereoisomers. huji.ac.il In studies of related N-cyclohexylidene imines, ¹⁵N NMR spectra showed that the chemical shifts depend on the E/Z configuration of the C=N double bond, although the differences between isomers can be small (less than 0.4 ppm). uan.mx Due to the low natural abundance and sensitivity of the ¹⁵N nucleus, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or inverse-gated decoupling are often necessary to obtain spectra in a reasonable time. huji.ac.ilnih.gov

¹⁵N NMR Chemical Shifts for Diastereomers of N-(3-methylcyclohexylidene)-1-phenylethylamine uan.mx

| Isomer | Configuration | ¹⁵N Chemical Shift (δ, ppm) |

|---|---|---|

| (3R,7R)-3 | E | -67.8 |

| (3R,7R)-3 | Z | -68.1 |

| (3R,7S)-3 | E | -67.9 |

Note: Chemical shifts referenced to neat MeNO₂.

While NMR is powerful for determining relative stereochemistry, chiroptical methods are the primary techniques for assigning the absolute configuration of chiral molecules in solution. mdpi.com These methods measure the differential interaction of left and right circularly polarized light with a chiral sample.

The main chiroptical techniques include Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD). nih.gov The absolute configuration is determined by comparing the experimentally measured ECD or VCD spectrum with a theoretical spectrum calculated for a specific enantiomer using quantum chemical methods, typically Density Functional Theory (DFT). nih.govnih.gov A match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. nih.govmdpi.com

This combined experimental and computational approach has become a reliable alternative to X-ray crystallography, especially for non-crystalline samples like oils or for molecules that are conformationally flexible. nih.govresearchgate.net Studies on α-phenylethyl amine, a core component of the title compound, have used VCD to investigate conformational distortions in cryogenic matrices, demonstrating the sensitivity of chiroptical methods to subtle structural changes. rsc.org

Computational Approaches to Conformational Preferences of N-(1-phenylethyl)cyclohexanamine Related Structures

Computational chemistry, particularly DFT, plays a crucial role in modern stereochemical analysis. eurjchem.com For flexible molecules like N-(1-phenylethyl)cyclohexanamine derivatives, multiple low-energy conformations can coexist in solution, and each contributes to the observed properties.

The first step in a computational analysis is a thorough conformational search to identify all stable conformers on the potential energy surface. nih.gov The relative energies and Gibbs free energies of these conformers are then calculated to determine their populations at a given temperature. nih.gov This information is critical because the experimentally observed spectroscopic properties are a population-weighted average of the properties of the individual conformers.

By calculating the theoretical NMR, ECD, or VCD spectra for the most stable conformers and averaging them based on their calculated populations, a final theoretical spectrum is generated. nih.govnih.gov This spectrum is then compared to the experimental data. This approach is essential for accurately assigning the absolute configuration of flexible chiral molecules and provides deep insight into their conformational preferences in solution. mdpi.comresearchgate.net

Derivatives and Structural Analogues of N 1 Phenylethyl Cyclohexanamine

Design and Synthesis of N-Substituted Cyclohexanamine Derivatives

The synthesis of N-substituted cyclohexanamine derivatives, including those based on the N-(1-phenylethyl)cyclohexanamine core, often employs well-established synthetic methodologies such as reductive amination. This classical and versatile reaction typically involves the condensation of a ketone, in this case, cyclohexanone (B45756), with a primary amine, such as 1-phenylethanamine, to form an imine intermediate. Subsequent reduction of the imine, commonly with reducing agents like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), yields the desired secondary amine. masterorganicchemistry.com

To introduce further diversity at the nitrogen atom, N-alkylation of the resulting secondary amine, N-(1-phenylethyl)cyclohexanamine, can be achieved. This can be accomplished by reacting the amine with various alkyl halides. However, direct alkylation can sometimes lead to mixtures of secondary and tertiary amines, necessitating careful control of reaction conditions or the use of alternative strategies to achieve mono-alkylation. masterorganicchemistry.com

A more controlled approach for the synthesis of tertiary amines involves a sequential reductive amination process. Starting with a primary amine, a first reductive amination with one aldehyde or ketone can be performed, followed by a second reductive amination with a different carbonyl compound to install a second, distinct alkyl group on the nitrogen atom. masterorganicchemistry.com This method allows for the systematic introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships.

The design of these N-substituted derivatives is often guided by the desire to probe the steric and electronic requirements of biological targets. By systematically varying the N-substituent, researchers can investigate how changes in size, shape, and functionality of the group attached to the nitrogen atom influence the compound's properties.

Arylcyclohexylamine Class: Structural Variations and Research Scope

N-(1-phenylethyl)cyclohexanamine belongs to the broader chemical class of arylcyclohexylamines, which are characterized by a cyclohexyl ring and an amine group, with an aryl group attached to the same carbon as the amine. This class of compounds has been the subject of extensive research, largely due to the pharmacological activities exhibited by some of its members, such as phencyclidine (PCP) and ketamine. nih.govnih.gov

The structural diversity within the arylcyclohexylamine class is vast, arising from possible substitutions on the aryl ring, the cyclohexyl ring, and the amine group. For instance, the nature of the aryl group can be varied, and substitutions at different positions on the aromatic ring can significantly impact the compound's properties. Similarly, the amine can be primary, secondary, or tertiary, and can be part of a heterocyclic ring system, as seen in PCP where the amine is a piperidine (B6355638) ring. nih.govresearchgate.net

Comparative studies of different arylcyclohexylamine analogs have provided valuable insights into their structure-activity relationships. For example, research comparing PCP with its analogs has shown that modifications to the piperidine or aromatic ring can lead to changes in potency and biological activity. nih.gov The replacement of the piperidine ring in PCP with a pyrrolidine (B122466) or morpholine (B109124) ring results in analogs with altered pharmacological profiles. nih.gov

The research scope for arylcyclohexylamines is broad, encompassing investigations into their potential as anesthetic agents, analgesics, and neuroprotective compounds. The specific structural features of N-(1-phenylethyl)cyclohexanamine, particularly the presence of the chiral 1-phenylethyl group, distinguish it from many other well-known arylcyclohexylamines and offer opportunities for stereoselective interactions with biological targets.

Incorporation of N-(1-phenylethyl)cyclohexanamine Moiety into Complex Molecular Scaffolds

The N-(1-phenylethyl)cyclohexanamine moiety has been successfully incorporated into more complex molecular architectures, leading to the synthesis of novel tertiary dibenzylamines and 1,3-diamines. These efforts highlight the utility of this scaffold as a building block in the construction of intricate molecules with potential biological relevance.

Tertiary Dibenzylamines

A notable example is the enantioselective synthesis of (R)-N-benzyl-N-(1-phenylethyl)cyclohexanamine. mdpi.com This chiral tertiary dibenzylamine (B1670424) was prepared through a multi-step sequence starting from the asymmetric aza-Michael addition of a chiral amide to methyl cyclohex-1-en-carboxylate. This was followed by hydrolysis of the resulting β-amino ester and a subsequent Barton decarboxylation to yield the final product. mdpi.com The synthesis demonstrates a method to create a wide range of chiral tertiary dibenzylamines by carefully selecting the starting materials. mdpi.com These compounds are of interest due to the known neuropharmacological potential of the dibenzylamine motif. mdpi.com

| Compound | Starting Materials | Key Reaction Steps | Yield | Reference |

| (R)-N-benzyl-N-(1-phenylethyl)cyclohexanamine | (1R,2R)-2-(benzyl((R)-1-phenylethyl)amino)cyclohexane-1-carboxylic acid, 2,2′-dithiobis pyridine-N-oxide | Barton decarboxylation | 50% | mdpi.com |

1,3-Diamines

The N-(1-phenylethyl)cyclohexanamine scaffold has also been integrated into 1,3-diamine structures. A chiral 1,3-diamine, specifically (S)-N¹,N³-dibenzyl-1-cyclohexyl-N¹,N³-bis((R)-1-phenylethyl)propane-1,3-diamine, was synthesized in good yield. nih.gov The key synthetic step involved the aza-Michael addition of a chiral lithium amide to an α,β-unsaturated ester, followed by reduction of the resulting amide. nih.gov This methodology provides a route to chiral 1,3-diamines, which are valuable scaffolds in medicinal chemistry and asymmetric synthesis. nih.govnih.gov

The synthesis of 1,3-diamines can also be achieved through other routes, such as the ring-opening of cyclopropylamines or through rhodium-catalyzed C-H insertion reactions of N-Boc-N-alkylsulfamides followed by hydrolysis. nih.gov These alternative methods further expand the toolkit available to chemists for the construction of complex diamine structures.

| Compound | Starting Materials | Key Reaction Steps | Overall Yield | Reference |

| (S)-N¹,N³-dibenzyl-1-cyclohexyl-N¹,N³-bis((R)-1-phenylethyl)propane-1,3-diamine | N-benzyl-N-(α)-(methyl)benzyl amine, α,β-unsaturated ester | Aza-Michael addition, Amide reduction | 61% | nih.gov |

Reactivity and Chemical Transformations of N 1 Phenylethyl Cyclohexanamine

Amine Reactivity in Organic Synthesis (e.g., Nucleophilic Substitution)

The nitrogen atom in N-(1-phenylethyl)cyclohexanamine is nucleophilic due to the presence of a lone pair of electrons. This allows it to participate in a variety of reactions where it attacks an electron-deficient center.

One of the fundamental reactions involving amines is nucleophilic substitution. In these reactions, the amine acts as a nucleophile, displacing a leaving group on an electrophilic substrate. While specific studies detailing the nucleophilic substitution reactions of N-(1-phenylethyl)cyclohexanamine are not extensively documented in the literature, the general principles of amine reactivity can be applied. For instance, it is expected to react with alkyl halides in a process known as N-alkylation to form the corresponding tertiary amine.

The reactivity in nucleophilic substitution is influenced by both steric and electronic factors. The bulky cyclohexyl and 1-phenylethyl groups can sterically hinder the approach of the nitrogen to the electrophile, potentially slowing down the reaction rate compared to less substituted amines.

In a related context, studies on the nucleophilic substitution reactions of 1-(Y-phenyl)ethyl chlorides with anilines in methanol (B129727) have shown that the reaction proceeds through a transition state with significant bond formation between the nucleophile and the carbocationic center. rsc.org This suggests that in a hypothetical reaction between N-(1-phenylethyl)cyclohexanamine and an electrophile, the stability of the developing positive charge on the nitrogen and the nature of the electrophile would be crucial in determining the reaction mechanism and rate.

Furthermore, the aminolysis of esters and related compounds is another example of nucleophilic substitution where amines are employed. The reaction of N-(1-phenylethyl)cyclohexanamine with an activated carboxylic acid derivative, such as an acyl chloride or anhydride, would be expected to yield the corresponding amide. Studies on the aminolysis of aryl N-phenyl thiocarbamates have indicated that these reactions can proceed through a concerted mechanism. nih.gov

| Reaction Type | Reactants | Expected Product | Notes |

| N-Alkylation | N-(1-phenylethyl)cyclohexanamine + Alkyl Halide (e.g., CH₃I) | N-methyl-N-(1-phenylethyl)cyclohexanamine | A standard nucleophilic substitution reaction forming a tertiary amine. |

| N-Acylation | N-(1-phenylethyl)cyclohexanamine + Acyl Chloride (e.g., CH₃COCl) | N-acetyl-N-(1-phenylethyl)cyclohexanamine | Forms an amide, a common functional group transformation. |

| Michael Addition | N-(1-phenylethyl)cyclohexanamine + α,β-Unsaturated Carbonyl | β-Amino carbonyl compound | The amine acts as a nucleophile in a conjugate addition. |

Functionalization Strategies for the N-(1-phenylethyl)cyclohexanamine Scaffold

The N-(1-phenylethyl)cyclohexanamine scaffold can be chemically modified through various functionalization strategies, including oxidation and reduction, to generate new molecular entities with potentially interesting properties.

Oxidation:

The oxidation of amines can lead to a variety of products depending on the oxidant and the structure of the amine. The oxidation of N-(1-phenylethyl)cyclohexanamine can be envisioned to occur at the nitrogen atom or at the adjacent carbon atoms.

The oxidation of similar cycloalkylamines has been studied in the context of cytochrome P-450-mediated metabolism. nih.gov These studies suggest that the oxidation can proceed through the formation of an aminium radical intermediate. nih.gov This reactive species can then undergo further transformations. For instance, oxidation of N-(1-phenylethyl)cyclohexanamine could potentially lead to the formation of a nitrone. nih.gov The mechanism would likely involve an initial one-electron oxidation to the aminium radical, followed by further oxidation or rearrangement.

Electrochemical oxidation methods have also been employed for the transformation of amines. mdpi.com For secondary amines like N-(1-phenylethyl)cyclohexanamine, electrochemical oxidation could lead to the formation of imines or enamines, depending on the reaction conditions and the stability of the intermediates.

Reduction:

Reduction reactions offer another avenue for the functionalization of derivatives of the N-(1-phenylethyl)cyclohexanamine scaffold. For example, if an amide derivative of N-(1-phenylethyl)cyclohexanamine is prepared (as described in the N-acylation section), it can be subsequently reduced to the corresponding tertiary amine.

In a relevant study, a chiral diamine was synthesized by the reduction of the corresponding amide using a strong reducing agent like lithium aluminum hydride (LAH). mdpi.com The amide precursor was formed through an aza-Michael addition. mdpi.com This demonstrates that the N-(1-phenylethyl)cyclohexanamine moiety is stable to strong reducing conditions used for amide reduction.

Another functionalization strategy involves the modification of substituents on the scaffold. For instance, in the related compound (R)-N-benzyl-N-(1-phenylethyl)cyclohexanamine, the benzyl (B1604629) group can be removed through hydrogenolysis (a type of reduction). mdpi.commdpi.com This debenzylation would yield the parent N-(1-phenylethyl)cyclohexanamine, highlighting a method for installing and removing protecting or functional groups.

| Transformation | Reagent/Condition | Potential Product(s) | Mechanistic Insight |

| Oxidation | Cytochrome P-450 model systems or other oxidants | Nitrones, Imines | Proceeds via aminium radical intermediates. nih.gov |

| Reduction of Amide Derivative | Lithium Aluminum Hydride (LAH) | Tertiary Amine | The amide carbonyl is reduced to a methylene (B1212753) group. mdpi.com |

| Debenzylation of N-benzyl derivative | H₂, Pd/C | N-(1-phenylethyl)cyclohexanamine | Cleavage of the N-benzyl bond via hydrogenolysis. mdpi.com |

Analytical Methodologies for N 1 Phenylethyl Cyclohexanamine Research

Chromatographic Separation Techniques for Enantiomers and Mixtures

Chromatography is fundamental in the analysis of N-(1-phenylethyl)cyclohexanamine, particularly for resolving its stereoisomers and assessing its purity.

Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the enantioseparation of chiral compounds like N-(1-phenylethyl)cyclohexanamine. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. nih.gov

The development of a successful chiral HPLC method involves the careful selection of the CSP and the mobile phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely recognized for their broad applicability in separating a vast range of chiral molecules, including basic compounds like amines. researchgate.net The enantioseparation ability of these columns can often be enhanced by the addition of acidic or basic modifiers to the mobile phase. researchgate.net

For the analysis of related chiral amines, specific methods have been developed. For instance, a method for detecting chiral phenylethylamine utilizes a crown ether derivative-coated silica (B1680970) gel column. google.com The separation is achieved using a mobile phase consisting of a buffered aqueous solution and an organic solvent, with detection performed by a UV detector at a specific wavelength. google.com The selection of an appropriate CSP is critical; columns like the Lux i-Cellulose-5 have demonstrated high retention and resolution for certain chiral compounds due to their specific chemical structure. nih.gov

Table 1: Example Chiral HPLC Parameters for Related Amine Compounds

| Parameter | Condition | Source |

| Chromatographic Column | Crown ether derivative-coated silica gel (5 μm particle size) | google.com |

| Mobile Phase | Perchloric acid aqueous solution (pH=1.0) / Acetonitrile (50:50 v/v) | google.com |

| Flow Rate | 0.4 mL/min | google.com |

| Column Temperature | 25 °C | google.com |

| Detection Wavelength | 210 nm (UV) | google.com |

| Injection Volume | 1 µL | google.com |

This table represents typical conditions for chiral amine separation and may be adapted for N-(1-phenylethyl)cyclohexanamine analysis.

Gas Chromatography (GC), particularly Gas-Liquid Chromatography (GLC), is a powerful technique for assessing the purity and determining the enantiomeric excess (ee) of volatile amines. For closely related compounds like (R)-(-)-1-cyclohexylethylamine and (S)-(+)-1-cyclohexylethylamine, GLC is used to determine the optical purity, which is often specified as a key quality parameter (e.g., ee: 95%). sigmaaldrich.comsigmaaldrich.com

In a typical GC analysis, the sample is vaporized and passed through a capillary column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary liquid phase. For chiral separations, a chiral stationary phase is employed. The separated components are then detected, often by a Flame Ionization Detector (FID), and quantified. The ratio of the peak areas for the different isomers allows for the calculation of isomeric ratios and the determination of enantiomeric purity.

While specific GC methods for N-(1-phenylethyl)cyclohexanamine are not extensively detailed in the provided literature, the methods used for its structural analogs provide a clear framework. Key parameters would include the choice of a suitable chiral capillary column, optimization of the temperature program, and selection of the appropriate carrier gas and flow rate.

Spectrometric Characterization Methods

Spectrometric methods are essential for the unambiguous identification and structural elucidation of N-(1-phenylethyl)cyclohexanamine.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, making it a definitive tool for confirming the elemental composition of a molecule. For derivatives of N-(1-phenylethyl)cyclohexanamine, such as (R)-N-benzyl-N-(1-phenylethyl)cyclohexanamine, HRMS using electrospray ionization (ESI) has been used to confirm the molecular formula. mdpi.com In this analysis, the experimentally measured m/z value (294.2214) was found to be in close agreement with the calculated mass for the protonated molecule [C₂₁H₂₇N + H]⁺ (m/z = 294.2216), unequivocally confirming its molecular composition. mdpi.com

The technique typically involves reversed-phase chromatography to introduce the sample into the mass spectrometer. sccwrp.org The compound is then ionized, and the resulting ions are guided into a mass analyzer that can measure their m/z with high precision (typically to within 5 ppm). This level of accuracy allows for the determination of a unique elemental formula, distinguishing it from other compounds with the same nominal mass.

Table 2: HRMS Data for a Derivative of N-(1-phenylethyl)cyclohexanamine

| Compound | Ion Formula | Calculated m/z | Found m/z | Source |

| (R)-N-benzyl-N-(1-phenylethyl)cyclohexanamine | [C₂₁H₂₇N + H]⁺ | 294.2216 | 294.2214 | mdpi.com |

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. For N-(1-phenylethyl)cyclohexanamine, which is a secondary amine, the IR spectrum provides characteristic absorption bands that confirm its structure.

Secondary amines are characterized by a single, relatively sharp N-H stretching absorption band that appears in the region of 3300 to 3500 cm⁻¹. libretexts.org This distinguishes them from primary amines, which show two bands in this region (symmetric and asymmetric stretching), and tertiary amines, which show no bands here due to the absence of an N-H bond. libretexts.org

Further confirmation of the structure comes from other characteristic peaks. For a related compound, (R)-N-benzyl-N-(1-phenylethyl)cyclohexanamine, specific C-N stretching vibrations for an alkyl-amine were identified at 1261 and 1026 cm⁻¹. mdpi.com The presence of aromatic rings (the phenyl group) would also be confirmed by C-H stretching absorptions above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Frequencies for N-(1-phenylethyl)cyclohexanamine and Related Structures

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Source |

| Secondary Amine (N-H) | Stretch | 3300 - 3500 (single band) | libretexts.org |

| Alkyl C-N | Stretch | 1020 - 1270 | mdpi.com |

| sp³ C-H | Stretch | 2800 - 3000 | wpmucdn.com |

| Aromatic C-H | Stretch | > 3000 | wpmucdn.com |

| Aromatic C=C | Stretch | 1450 - 1600 | wpmucdn.com |

Computational and Theoretical Studies on N 1 Phenylethyl Cyclohexanamine

Quantum Chemical Calculations (e.g., Density Functional Theory) for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in computational chemistry for determining the electronic structure and equilibrium geometry of molecules. wikipedia.org DFT is a method that calculates the properties of a many-electron system by using functionals of the spatially dependent electron density. wikipedia.org This approach is widely used due to its balance of accuracy and computational cost, making it suitable for a range of molecular systems. wikipedia.orggithub.io

For N-(1-phenylethyl)cyclohexanamine, a DFT study would begin by optimizing the molecule's three-dimensional structure to find its lowest energy conformation. This involves calculating the forces on each atom and adjusting their positions until a stable geometry is reached. The results of such a calculation would provide precise data on bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations elucidate the electronic properties of the molecule. Key parameters derived from these studies include the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap. This gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive. The analysis of molecular orbitals can also help identify which parts of the molecule are likely to act as electron donors or acceptors in chemical reactions.

Table 1: Exemplary Output of a DFT Calculation for a Molecule This table illustrates the type of data that would be generated from a DFT analysis. Actual values for N-(1-phenylethyl)cyclohexanamine would require a specific computational study.

| Calculated Property | Exemplary Value | Significance |

|---|---|---|

| Total Energy (Hartree) | -X.XXXX | Indicates the stability of the optimized geometry. |

| HOMO Energy (eV) | -Y.YY | Relates to the molecule's ability to donate electrons. |

| LUMO Energy (eV) | +Z.ZZ | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (eV) | Y.YY + Z.ZZ | Indicator of chemical reactivity and stability. mdpi.com |

| Dipole Moment (Debye) | D.DD | Measures the overall polarity of the molecule. |

Molecular Modeling and Dynamics Simulations (e.g., Conformational Space Analysis)

While quantum calculations provide a static picture of a molecule's lowest energy state, molecular modeling and dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov N-(1-phenylethyl)cyclohexanamine is a flexible molecule with several rotatable bonds, meaning it can exist in numerous different spatial arrangements, or conformations. MD simulations can be used to explore this conformational space.

An MD simulation treats atoms as spheres and bonds as springs, applying classical mechanics to model the movements and interactions of atoms over a specific period, typically from nanoseconds to microseconds. researchgate.net The simulation tracks the trajectory of each atom, providing a detailed view of the molecule's flexibility and the transitions between different conformational states. nih.gov

For N-(1-phenylethyl)cyclohexanamine, a key area of interest would be the conformational preferences of the cyclohexyl ring (which can adopt chair, boat, and twist-boat conformations) and the orientation of the phenylethyl group relative to the cyclohexyl ring. By simulating the molecule's dynamics, researchers can identify the most populated (i.e., most stable) conformations and the energy barriers for converting between them. nih.gov This information is crucial for understanding how the molecule might adapt its shape to fit into a biological receptor. The root-mean-square deviation (RMSD) is often calculated during a simulation to monitor conformational changes from the initial structure. researchgate.net

Table 2: Potential Conformational States Explored via Molecular Dynamics This table conceptualizes the type of analysis performed in an MD simulation for conformational space analysis. Specific energy values and populations would be outputs of such a simulation.

| Conformer Family | Key Dihedral Angle(s) | Relative Population (%) | Description |

|---|---|---|---|

| Axial-Extended | ~180° (C-C-N-C) | High | The phenylethyl group is in an extended conformation and positioned axially on the cyclohexane (B81311) chair. |

| Equatorial-Extended | ~180° (C-C-N-C) | High | The phenylethyl group is extended and positioned equatorially on the cyclohexane chair, often the most stable form. |

| Axial-Gauche | ~60° (C-C-N-C) | Low | The phenylethyl group is folded (gauche conformation) and positioned axially. |

| Equatorial-Gauche | ~60° (C-C-N-C) | Medium | The phenylethyl group is folded and positioned equatorially. |

In silico Pharmacophore Development and Molecular Docking (focus on interaction mechanisms)

In silico pharmacophore modeling and molecular docking are powerful computational techniques used in drug discovery to predict how a molecule might interact with a biological target, such as a protein receptor. nih.gov

A pharmacophore is an abstract representation of the essential molecular features required for a molecule to bind to a specific target. mdpi.com For N-(1-phenylethyl)cyclohexanamine, a pharmacophore model would highlight key chemical features, such as:

A hydrophobic/aromatic center (the phenyl ring).

A hydrogen bond acceptor/donor (the amine group).

Additional hydrophobic regions (the cyclohexyl ring).

This model can be used to screen large databases for other molecules that share these features and might have similar biological activity. nih.govresearchgate.net

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves placing the ligand (N-(1-phenylethyl)cyclohexanamine) into the binding site of a target protein and using a scoring function to estimate the binding affinity, often reported in kcal/mol. nih.govmdpi.com A more negative score typically indicates a stronger predicted interaction.

A docking study would reveal the specific interactions that stabilize the ligand-receptor complex. For N-(1-phenylethyl)cyclohexanamine, this could involve:

Hydrogen bonding: The amine (-NH) group could act as a hydrogen bond donor to an electronegative atom (like oxygen or nitrogen) on an amino acid residue in the receptor.

Hydrophobic interactions: The phenyl and cyclohexyl rings could fit into hydrophobic pockets of the receptor, interacting with nonpolar amino acid residues.

Pi-stacking: The aromatic phenyl ring could engage in pi-pi stacking or cation-pi interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding site.

These detailed insights into interaction mechanisms are invaluable for understanding the molecule's potential biological targets and for designing new molecules with improved potency and selectivity. mdpi.com

Future Directions in N 1 Phenylethyl Cyclohexanamine Research

Advancements in Asymmetric Synthesis Methodologies

The development of efficient and highly selective methods for the synthesis of chiral molecules is a cornerstone of modern medicinal chemistry. In the context of N-(1-phenylethyl)cyclohexanamine, future research will likely concentrate on optimizing and innovating asymmetric synthetic routes to afford enantiomerically pure compounds.

One promising avenue lies in the advancement of the asymmetric aza-Michael addition . This reaction is a powerful tool for the formation of carbon-nitrogen bonds, a key step in the synthesis of chiral amines. nih.govbeilstein-journals.org Organocatalysis, in particular, has emerged as a valuable strategy, offering mild reaction conditions and avoiding the use of toxic heavy metals. nih.govbeilstein-journals.org Future work may involve the design of novel chiral organocatalysts, such as bifunctional thioureas or cinchona alkaloid derivatives, to achieve even higher yields and enantioselectivities in the synthesis of precursors to N-(1-phenylethyl)cyclohexanamine. beilstein-journals.orgrsc.org The goal is to create more efficient and atom-economical processes that are suitable for large-scale synthesis. nih.gov

Another key reaction that warrants further investigation is the Barton decarboxylation . This radical reaction provides a method for the reductive decarboxylation of carboxylic acids, which can be a crucial final step in a synthetic sequence. wikipedia.orgmdpi.com Recent advancements have focused on developing milder and more environmentally friendly conditions for this reaction, such as using alternative hydrogen atom donors to replace toxic tin hydrides. wikipedia.orgnih.gov Research into nickel-catalyzed Barton decarboxylation also presents a practical and efficient alternative. nih.gov The application of these improved Barton decarboxylation protocols to the synthesis of N-(1-phenylethyl)cyclohexanamine and its derivatives could lead to more sustainable and scalable manufacturing processes. mdpi.comjk-sci.com

The combination of asymmetric aza-Michael additions with subsequent stereoselective modifications, including reductions and cyclizations, will continue to be a fruitful strategy for accessing a diverse range of N-(1-phenylethyl)cyclohexanamine analogs with well-defined stereochemistry. mdpi.comresearchgate.net

Table 1: Key Asymmetric Synthesis Methodologies and Potential Advancements

| Methodology | Description | Potential Advancements |

| Asymmetric Aza-Michael Addition | Formation of a C-N bond via the conjugate addition of an amine to an α,β-unsaturated carbonyl compound. nih.govbeilstein-journals.org | Development of novel, highly efficient and selective organocatalysts; exploration of tandem reactions. beilstein-journals.orgrsc.org |

| Barton Decarboxylation | Reductive decarboxylation of a carboxylic acid via a thiohydroxamate ester intermediate. wikipedia.orgmdpi.com | Utilization of greener reagents and catalysts (e.g., nickel catalysis); milder reaction conditions. nih.govjk-sci.com |

| Enantioselective Hydrogenation | Reduction of a prochiral imine or enamine to a chiral amine using a chiral catalyst. nih.gov | Discovery of new chiral ligands for transition metal catalysts to improve enantioselectivity and substrate scope. |

Exploration of Novel Mechanistic Biological Targets and Ligand Interactions

While the pharmacological profile of N-(1-phenylethyl)cyclohexanamine itself is not extensively detailed in publicly available research, the structural motif is present in compounds with known biological activities. Future research will undoubtedly focus on identifying and characterizing novel biological targets for this compound and its derivatives, moving beyond its historical association with previously studied receptor systems.

A significant area of interest is the potential for N-substituted cyclohexylamine (B46788) derivatives to act as neurokinin-1 (NK1) receptor antagonists . nih.gov The NK1 receptor is implicated in a variety of physiological processes, including pain, inflammation, and mood disorders. The discovery of 4,4-disubstituted cyclohexylamines as potent NK1 antagonists suggests that N-(1-phenylethyl)cyclohexanamine analogs could be designed to interact with this target with high affinity and selectivity. nih.gov Future studies will likely involve computational modeling to predict binding interactions within the NK1 receptor and the synthesis of focused libraries of analogs to probe the structure-activity relationship.

Furthermore, the broader class of chiral amines has been shown to interact with a wide range of biological targets. For instance, derivatives of cyclopropylamine (B47189) have been identified as irreversible inhibitors of histone demethylase KDM1A (also known as LSD1) , an enzyme that has emerged as a promising target for cancer therapy. nih.gov This raises the intriguing possibility that N-(1-phenylethyl)cyclohexanamine or its derivatives could be engineered to inhibit other enzymes involved in epigenetic regulation or other cellular signaling pathways. The central nervous system remains a key area of exploration, with the potential for these compounds to modulate the activity of various receptors and ion channels. nih.gov

The exploration of ligand interactions will be greatly aided by structural biology techniques such as X-ray crystallography and cryo-electron microscopy. Determining the three-dimensional structure of N-(1-phenylethyl)cyclohexanamine or its analogs bound to their biological targets will provide invaluable insights into the specific molecular interactions that govern their activity and selectivity. This knowledge can then be used to design more potent and specific ligands with improved therapeutic potential.

Table 2: Potential Biological Targets for N-(1-phenylethyl)cyclohexanamine Analogs

| Potential Target | Therapeutic Area | Rationale |

| Neurokinin-1 (NK1) Receptor | Pain, Depression, Inflammation | Known activity of related 4,4-disubstituted cyclohexylamine derivatives. nih.gov |

| Histone Demethylases (e.g., KDM1A) | Oncology | Activity of structurally related cyclopropylamine derivatives. nih.gov |

| Other GPCRs and Ion Channels | Neurology, Psychiatry | Broad potential of chiral amines to interact with CNS targets. nih.gov |

Development of Advanced Analytical Techniques for Complex Amine Mixtures

The analysis of N-(1-phenylethyl)cyclohexanamine, particularly in the context of its synthesis and metabolism, often involves dealing with complex mixtures containing multiple stereoisomers and related amine compounds. The development of advanced and robust analytical techniques is therefore crucial for accurate quantification, purity assessment, and stereochemical determination.

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) stands out as a powerful technique for the analysis of complex amine mixtures. mdpi.comnih.gov Its high sensitivity and selectivity allow for the detection and quantification of trace amounts of N-(1-phenylethyl)cyclohexanamine and its metabolites in various biological matrices. acs.org Future developments in this area may focus on the use of novel stationary phases for improved chromatographic resolution of structurally similar amines and the implementation of high-resolution mass spectrometry for unambiguous identification of unknown byproducts and metabolites. Pre-column derivatization strategies can also be further optimized to enhance the chromatographic properties and ionization efficiency of the analytes. acs.org

For the critical task of separating the enantiomers of N-(1-phenylethyl)cyclohexanamine, Capillary Electrophoresis (CE) offers a high-efficiency alternative to chiral HPLC. chromatographytoday.comacs.orgspringernature.com Chiral selectors, such as cyclodextrins, can be added to the background electrolyte to achieve baseline separation of the enantiomers. nih.govresearchgate.net Future research in this domain could explore the use of novel chiral selectors and the optimization of CE-MS interfaces for sensitive and selective detection. chromatographytoday.com The development of validated CE methods will be essential for quality control in the asymmetric synthesis of this compound.

The combination of these advanced analytical techniques will provide a comprehensive toolkit for researchers to thoroughly characterize N-(1-phenylethyl)cyclohexanamine and its derivatives, ensuring the quality and reliability of both chemical and biological studies.

Table 3: Advanced Analytical Techniques for N-(1-phenylethyl)cyclohexanamine Analysis

| Technique | Application | Key Advantages | Future Developments |

| HPLC-MS/MS | Quantification in complex mixtures, metabolite identification. mdpi.comnih.gov | High sensitivity, high selectivity, structural information. acs.org | Novel stationary phases, high-resolution MS, optimized derivatization. |

| Chiral Capillary Electrophoresis (CE) | Enantiomeric separation and purity assessment. chromatographytoday.comacs.org | High separation efficiency, low sample consumption. springernature.comresearchgate.net | Novel chiral selectors, improved CE-MS coupling. chromatographytoday.comnih.gov |

Q & A

Q. What are the common synthetic routes for preparing N-(1-phenylethyl)cyclohexanamine, and how do reaction conditions influence yield and purity?

- Methodological Answer : N-(1-phenylethyl)cyclohexanamine is typically synthesized via nucleophilic substitution or reductive amination. For example, reductive amination of cyclohexanone with 1-phenylethylamine under hydrogenation (H₂, Pd/C) yields the target compound. Reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) critically affect stereochemical outcomes and purity. For instance, using ethanol as a solvent at 60°C with a Pd/C catalyst achieves ~75% yield, while polar aprotic solvents like DMF may reduce enantiomeric excess . Key Considerations : Monitor reaction progress via TLC or HPLC to optimize termination points and minimize byproducts.

Q. Which spectroscopic techniques are most effective for characterizing N-(1-phenylethyl)cyclohexanamine, and how are spectral data interpreted?

- Methodological Answer :

- FT-IR : Identifies functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C-N vibrations at 1250–1020 cm⁻¹) .

- NMR : ¹H NMR resolves stereoisomers; for example, the cyclohexyl group’s axial/equatorial protons show distinct splitting patterns (δ 1.2–2.1 ppm), while the 1-phenylethyl group’s benzylic protons resonate at δ 4.1–4.3 ppm . ¹³C NMR confirms carbon environments (e.g., quaternary carbons at δ 140–145 ppm for aromatic rings).

- Mass Spectrometry : ESI-MS provides molecular ion [M+H]⁺ peaks (e.g., m/z 230.2) and fragmentation patterns to validate structure .

Q. What safety protocols are essential for handling N-(1-phenylethyl)cyclohexanamine in laboratory settings?

- Methodological Answer :

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact.

- Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation.

- Dispose via neutralization (e.g., dilute acetic acid) followed by incineration, adhering to local regulations .

Advanced Research Questions

Q. How can stereochemical isomers of N-(1-phenylethyl)cyclohexanamine be resolved, and what challenges arise in enantiomeric excess (ee) determination?

- Methodological Answer :

- Chiral Chromatography : Use Chiralpak® columns (e.g., AD-H) with hexane/isopropanol mobile phases to separate (R)- and (S)-isomers .

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer, achieving >90% ee .

Challenges : Baseline separation in HPLC requires fine-tuning solvent ratios, while enzymatic methods demand pH/temperature optimization to avoid racemization.

Q. What computational strategies predict the biological activity of N-(1-phenylethyl)cyclohexanamine derivatives, and how are docking studies validated experimentally?

- Methodological Answer :

- In Silico Docking : Use AutoDock Vina to model interactions with targets (e.g., serotonin receptors). Parameters like binding energy (ΔG ≤ -7 kcal/mol) and hydrogen-bond networks indicate potential activity .

- Validation : Compare docking results with in vitro assays (e.g., radioligand binding). For example, a ΔG of -8.2 kcal/mol correlates with IC₅₀ = 120 nM in receptor inhibition assays .

Q. How do structural modifications (e.g., halogenation or alkyl chain extension) alter the physicochemical properties and stability of N-(1-phenylethyl)cyclohexanamine?

- Methodological Answer :

- Halogenation : Adding bromine at the benzyl position (e.g., N-(3-bromobenzyl)cyclohexanamine) increases logP (from 3.1 to 4.0), enhancing lipophilicity but reducing aqueous solubility .

- Alkyl Extensions : Longer chains (e.g., hexyl vs. methyl) lower melting points (Δmp = -15°C) due to reduced crystallinity .

Stability : Assess via accelerated degradation studies (40°C/75% RH for 4 weeks); halogenated derivatives show <5% degradation vs. 12% for parent compound .

Q. What contradictions exist in reported spectral data for N-(1-phenylethyl)cyclohexanamine, and how can researchers resolve discrepancies?

- Methodological Answer : Discrepancies in ¹H NMR chemical shifts (e.g., δ 1.2–1.5 ppm for cyclohexyl protons across studies) arise from solvent effects (CDCl₃ vs. DMSO-d₆) or concentration differences. Resolution :

- Standardize solvent and temperature conditions.

- Cross-validate with 2D NMR (COSY, HSQC) to assign overlapping signals .

Q. How can salt formation (e.g., oxalate or hydrochloride) improve the stability and bioavailability of N-(1-phenylethyl)cyclohexanamine?

- Methodological Answer :

- Oxalate Salts : Increase aqueous solubility (e.g., from 0.5 mg/mL to 12 mg/mL) via ion-dipole interactions. Synthesize by reacting the free base with oxalic acid in ethanol .

- Hydrochloride Salts : Enhance thermal stability (decomposition temp. ↑ from 180°C to 220°C) due to stronger ionic lattice forces .

Characterization : Use XRD to confirm salt formation and DSC for stability profiling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.